Percoll: A Comprehensive Technical Guide to Cell Separation by Density Gradient Centrifugation
Percoll: A Comprehensive Technical Guide to Cell Separation by Density Gradient Centrifugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Percoll
Percoll is a widely used, sterile, and non-toxic density gradient medium essential for the separation of cells, organelles, and viruses based on their buoyant density.[1][2] Its core component is colloidal silica (B1680970) particles, 15-30 nm in diameter, coated with polyvinylpyrrolidone (B124986) (PVP).[1][2] This PVP coating is key to Percoll's biocompatibility, rendering it non-toxic to biological materials and preventing adherence to cell membranes.[2][3]
A key advantage of Percoll is its low osmolality, which allows for the precise adjustment of the gradient to physiological conditions, thereby preventing cell shrinkage or swelling and maintaining cell viability.[1] Furthermore, its low viscosity facilitates the rapid formation of gradients and efficient separation of biological particles.[1] Percoll is designed to form stable, iso-osmotic gradients, ensuring that the buoyant density of particles remains unchanged during centrifugation.[1][3]
Physicochemical Properties of Percoll
The utility of Percoll in a laboratory setting is defined by its distinct physicochemical properties. These properties are summarized in the table below, providing a clear overview for experimental design.
| Property | Value | Reference |
| Composition | Colloidal silica sol with non-dialyzable polyvinylpyrrolidone (PVP) coating | [2] |
| Density | 1.130 ± 0.005 g/mL | [2] |
| Osmolality | < 25 mOsm/kg H₂O | [2] |
| Viscosity | 10 ± 5 cP at 20°C | [4] |
| pH | 9.0 ± 0.5 at 20°C | [2] |
| Conductivity | < 100 mS/m | [2] |
The Principle of Percoll Density Gradient Centrifugation
Percoll facilitates cell separation through a process called density gradient centrifugation. The fundamental principle is that cells will migrate through the gradient when subjected to centrifugal force and band at a point where their own buoyant density equals that of the surrounding Percoll medium. This is known as their isopycnic point. This allows for the separation of a heterogeneous cell population into distinct layers of homogeneous cell types.
There are two primary methods for creating Percoll gradients:
-
Discontinuous (Pre-formed) Gradients: This method involves layering solutions of decreasing Percoll concentrations on top of each other to create a step-wise gradient. This is often used for separating cells at lower centrifugation speeds.
-
Continuous (Self-generating) Gradients: In this method, the cell suspension is mixed with a uniform concentration of Percoll. During high-speed centrifugation, the silica particles sediment, naturally forming a smooth, continuous density gradient. The cells simultaneously migrate to their isopycnic points within this newly formed gradient.[5]
The choice between these two methods depends on the specific application and the types of cells being separated.
Experimental Workflows
Preparation of Stock Isotonic Percoll (SIP) Solution
Before creating a working gradient, undiluted Percoll must be made isotonic to the cells being separated to prevent osmotic damage. This is achieved by preparing a Stock Isotonic Percoll (SIP) solution.
Discontinuous (Pre-formed) Gradient Workflow
This workflow is commonly used for the separation of peripheral blood mononuclear cells (PBMCs).
Continuous (Self-generating) Gradient Workflow
This method is often employed for the separation of subcellular organelles or viruses.
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol utilizes a discontinuous Percoll gradient to separate lymphocytes and monocytes from other blood components.
Materials:
-
Whole blood collected with an anticoagulant (e.g., heparin)
-
Phosphate-Buffered Saline (PBS)
-
Stock Isotonic Percoll (SIP)
-
15 mL or 50 mL conical tubes
-
Centrifuge with a swinging-bucket rotor
Protocol:
-
Prepare Percoll Gradients:
-
Prepare Blood Sample:
-
Dilute the whole blood 1:1 with PBS.
-
-
Layer Blood:
-
Carefully layer the diluted blood on top of the 30% Percoll layer.
-
-
Centrifugation:
-
Centrifuge at 400-500 x g for 20-30 minutes at room temperature with the brake off.[6]
-
-
Collect Cell Layers:
-
After centrifugation, distinct layers will be visible.
-
The top layer will be plasma.
-
The interface between the plasma and the top Percoll layer will contain platelets.
-
The band at the interface between the 30% and 40% Percoll layers will be enriched with monocytes.
-
The band at the interface between the 40% and 50% Percoll layers will contain lymphocytes.
-
The pellet at the bottom will consist of red blood cells and granulocytes.
-
Carefully aspirate and collect the desired cell layer.
-
-
Washing:
-
Wash the collected cells with an excess of PBS or culture medium and centrifuge at 200-250 x g for 10 minutes to pellet the cells. Repeat the wash step 2-3 times to remove any residual Percoll.[2]
-
Isolation of Hepatocytes from Liver Tissue
This protocol describes a method to isolate hepatocytes using a discontinuous Percoll gradient.
Materials:
-
Liver tissue
-
Collagenase solution
-
Cell culture medium (e.g., DMEM)
-
Stock Isotonic Percoll (SIP)
-
50 mL conical tubes
-
Centrifuge
Protocol:
-
Tissue Digestion:
-
Perfuse and digest the liver tissue with a collagenase solution to obtain a single-cell suspension.
-
-
Prepare Percoll Gradient:
-
Prepare 50% and 25% Percoll solutions by diluting the SIP with cell culture medium.
-
In a 50 mL conical tube, create a two-step gradient by carefully layering the 50% Percoll solution under the 25% Percoll solution.
-
-
Layer Cell Suspension:
-
Resuspend the liver cell suspension in culture medium and carefully layer it on top of the 25% Percoll layer.
-
-
Centrifugation:
-
Centrifuge at 50 x g for 10 minutes at 4°C with the brake off.
-
-
Collect Hepatocytes:
-
Viable hepatocytes will form a pellet at the bottom of the tube, while non-parenchymal cells and dead hepatocytes will remain at the interface of the Percoll layers.
-
Carefully aspirate and discard the supernatant and the Percoll layers.
-
-
Washing:
-
Resuspend the hepatocyte pellet in fresh culture medium and wash by centrifuging at a low speed. Repeat as necessary.
-
Quantitative Data on Percoll-Based Cell Separation
The efficiency of cell separation using Percoll can be assessed by measuring cell viability and purity. The following table summarizes typical results for different cell types.
| Cell Type | Purity (%) | Viability (%) | Recovery (%) | Reference |
| Human Monocytes | >90% | >95% | ~70% | [7][8] |
| Human Lymphocytes | >99% | >95% | >80% | [8] |
| Human Hepatocytes | >80% | 80 ± 4% | ~59% | [9][10] |
| Rat Monocytes | >90% | >95% | Not Reported | [5] |
Note: Purity, viability, and recovery rates can vary depending on the starting sample, specific protocol, and operator technique.
Conclusion
Percoll remains a cornerstone of cell separation in research and clinical settings due to its reliability, biocompatibility, and versatility. By understanding the principles of density gradient centrifugation and carefully optimizing experimental protocols, researchers can achieve high purity and viability of their target cell populations. The detailed methodologies and workflows provided in this guide serve as a comprehensive resource for professionals in the fields of life sciences and drug development, enabling them to effectively harness the power of Percoll for their specific applications.
References
- 1. labsup.net [labsup.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Percoll In Blood Cells [merckmillipore.com]
- 5. encodeproject.org [encodeproject.org]
- 6. scielo.br [scielo.br]
- 7. A simple and effective method for the isolation and culture of human monocytes from small volumes of peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Percoll purification on isolation of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
